1-(4-chlorobenzyl)-5-methyl-1H-indole-2,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

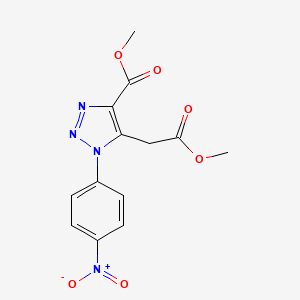

The compound 1-(4-chlorobenzyl)-5-methyl-1H-indole-2,3-dione is a derivative of indole, which is a heterocyclic structure known for its presence in many natural products and pharmaceuticals. The chlorobenzyl group attached to the indole core suggests potential for increased molecular interactions, possibly enhancing its biological activity. While the provided papers do not directly discuss this specific compound, they do provide insights into similar structures and their properties, which can be extrapolated to hypothesize about the compound .

Synthesis Analysis

The synthesis of related compounds, such as 1-(2', 4'-dihydroxy-5'-chlorophenyl)-3-arylpropane-1,3-diones, involves the Baker-Venkatraman transformation, which is a convenient method for constructing such molecules . This transformation typically requires the use of a strong base like NaOH and an aprotic solvent such as dimethyl sulfoxide. Although the exact synthesis of 1-(4-chlorobenzyl)-5-methyl-1H-indole-2,3-dione is not described, it is likely that similar methods could be employed, with adjustments to the starting materials to account for the different substituents on the indole ring.

Molecular Structure Analysis

The molecular structure of compounds closely related to 1-(4-chlorobenzyl)-5-methyl-1H-indole-2,3-dione has been characterized using various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and mass spectrometry . These methods provide detailed information about the functional groups present, the molecular framework, and the electronic environment of the atoms within the molecule. For instance, XRD-single-crystal analysis has been used to confirm the exo-isomer structure of a similar compound . Such analyses are crucial for confirming the identity and purity of the synthesized compounds.

Chemical Reactions Analysis

The chemical reactivity of indole derivatives can be quite diverse, depending on the substituents present on the indole core. The papers provided do not detail specific reactions for 1-(4-chlorobenzyl)-5-methyl-1H-indole-2,3-dione, but they do suggest that the synthesized compounds exhibit antibacterial efficacy . This indicates that the compounds are likely to interact with bacterial enzymes or cell walls, leading to their inhibition or destruction. The presence of a chlorobenzyl group could potentially influence the reactivity by making the molecule more lipophilic and thus more capable of penetrating bacterial membranes.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives can be inferred from their molecular structure and substituents. The papers describe the use of computational methods, such as DFT calculations, to predict various properties, including IR spectra, HOMO-LUMO gaps, and non-linear optical (NLO) behavior . These theoretical analyses are supported by experimental data, providing a comprehensive understanding of the compound's properties. For example, thermal activity can be assessed using TG/DTG analysis, which would be relevant for understanding the stability of 1-(4-chlorobenzyl)-5-methyl-1H-indole-2,3-dione under different conditions .

Scientific Research Applications

Synthetic Versatility and Biological Activities

The compound "1-(4-chlorobenzyl)-5-methyl-1H-indole-2,3-dione" belongs to the broader class of isatin (1H-indole-2,3-diones) derivatives, a unique structure of heterocyclic molecules. These compounds are known for their great synthetic versatility and have been identified as having enormous biological activities. Isatins serve as building blocks for forming a wide range of N-heterocycles, undergoing various reactions to form new heterocyclic compounds. Their applicability spans from the synthesis of heterocyclic compounds based on isatins to exploring their pharmacological activities, including antimicrobial, anticancer, antiviral, and anticonvulsant effects (Sadeghian & Bayat, 2022); (Mathur & Nain, 2014).

Advances in Synthesis and Bioactivity

Further research has been dedicated to advancing the synthesis, derivatization, and bioactivity of isatin, demonstrating its critical pharmacological importance. Isatin-based analogues have been developed for their pronounced therapeutic significance, highlighting a variety of biological activities from analgesic and anticancer to antiviral effects. These studies have paved the way for the synthesis of many useful drugs utilizing isatin as a precursor (Chauhan et al., 2020).

Role in Indole Synthesis

The compound also falls within the domain of indole synthesis, a topic of significant interest within organic chemistry. Indole synthesis has been reviewed comprehensively, showing the methodological advancements and classification of strategies for indole construction. These syntheses are essential for developing pharmacologically active compounds, underscoring the importance of indoles in drug discovery and the potential role of derivatives like "1-(4-chlorobenzyl)-5-methyl-1H-indole-2,3-dione" in facilitating new synthetic routes (Taber & Tirunahari, 2011).

Safety And Hazards

Future Directions

properties

IUPAC Name |

1-[(4-chlorophenyl)methyl]-5-methylindole-2,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO2/c1-10-2-7-14-13(8-10)15(19)16(20)18(14)9-11-3-5-12(17)6-4-11/h2-8H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSQRATQPXJILRW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=O)C2=O)CC3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60377664 |

Source

|

| Record name | 1-(4-chlorobenzyl)-5-methyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-chlorobenzyl)-5-methyl-1H-indole-2,3-dione | |

CAS RN |

303998-01-8 |

Source

|

| Record name | 1-(4-chlorobenzyl)-5-methyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

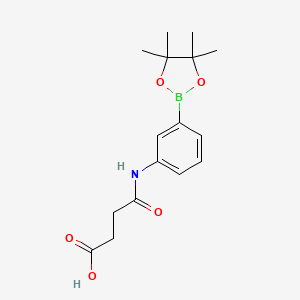

![4-{[(E)-(3-nitrophenyl)methylidene]amino}-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1304509.png)

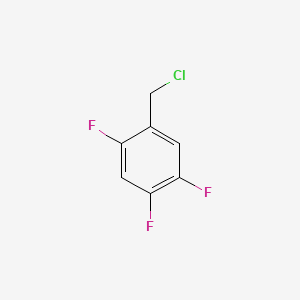

![3-[(E)-(3,4-dichlorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one](/img/structure/B1304524.png)

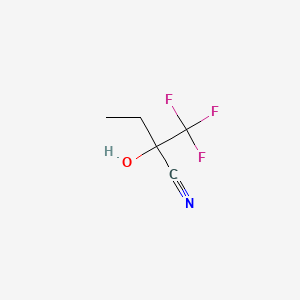

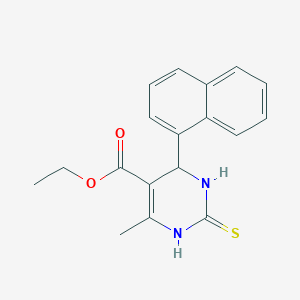

![6-(ethoxycarbonyl)-7-methyl-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-8-ium bromide](/img/structure/B1304530.png)

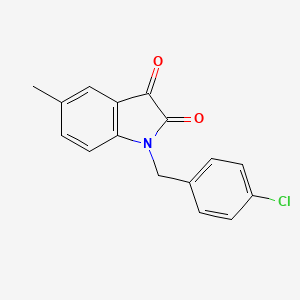

![2-[2-(1,2-benzisoxazol-3-yl)acetyl]-N-ethyl-1-hydrazinecarbothioamide](/img/structure/B1304558.png)

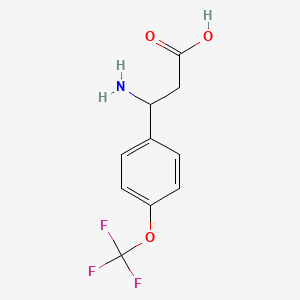

![3-amino-3-[3-[3-(trifluoromethyl)phenoxy]phenyl]propanoic Acid](/img/structure/B1304561.png)